molecular formula C22H33N3O3 B1229837 N-[3-(1-azepanyl)propyl]-1-[(4-methoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxamide

N-[3-(1-azepanyl)propyl]-1-[(4-methoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B1229837
M. Wt: 387.5 g/mol
InChI Key: SUGUQDCKEXSSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-azepanyl)propyl]-1-[(4-methoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidinecarboxamide.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on compounds structurally related to N-[3-(1-azepanyl)propyl]-1-[(4-methoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxamide has focused primarily on their chemical synthesis and reactivity. For instance, Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, showcasing the chemical versatility and potential for creating new heterocyclic systems with this compound Deady & Devine, 2006.

Structural and Conformational Studies

In 2002, Banerjee et al. studied the crystal structure and molecular conformation of a solvated derivative of this compound, synthesized as a potential antineoplastic agent. This research underscores the importance of structural analysis in understanding the potential applications of such compounds Banerjee et al., 2002.

Potential Pharmacological Activities

The compound's structural analogs have been investigated for various pharmacological activities. For instance, Schroeder et al. (2009) identified related compounds as potent and selective Met kinase inhibitors, emphasizing the potential for targeted cancer therapy Schroeder et al., 2009. Moreover, Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, exploring their potential as antidepressant and nootropic agents Thomas et al., 2016.

Properties

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H33N3O3/c1-28-20-9-7-18(8-10-20)16-25-17-19(15-21(25)26)22(27)23-11-6-14-24-12-4-2-3-5-13-24/h7-10,19H,2-6,11-17H2,1H3,(H,23,27)

InChI Key

SUGUQDCKEXSSGJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NCCCN3CCCCCC3

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NCCCN3CCCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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